molecular formula C23H22ClN3OS2 B15033496 2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-29-1

2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15033496
CAS No.: 476483-29-1
M. Wt: 456.0 g/mol
InChI Key: XDWWIRICYNSOOD-UHFFFAOYSA-N
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Description

The compound 2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a hexahydroquinoline derivative featuring a 3-chloro-4-methylphenyl group at position 1 and a 2-(ethylthio)thiophen-3-yl substituent at position 2. Its structure combines a bicyclic quinoline core with polar (cyano, amino) and lipophilic (chloro, methyl, ethylthio) functionalities.

Properties

CAS No.

476483-29-1

Molecular Formula

C23H22ClN3OS2

Molecular Weight

456.0 g/mol

IUPAC Name

2-amino-1-(3-chloro-4-methylphenyl)-4-(2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H22ClN3OS2/c1-3-29-23-15(9-10-30-23)20-16(12-25)22(26)27(14-8-7-13(2)17(24)11-14)18-5-4-6-19(28)21(18)20/h7-11,20H,3-6,26H2,1-2H3

InChI Key

XDWWIRICYNSOOD-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=C(C=C4)C)Cl)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, an amine, and a thiophene derivative under acidic or basic conditions.

    Functional group modifications: Introduction of the chloro and methyl groups on the phenyl ring can be done through electrophilic aromatic substitution reactions.

    Addition of the ethylthio group: This can be introduced via nucleophilic substitution reactions on the thiophene ring.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylthio groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonitrile group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

The biological applications of this compound may include its use as a potential drug candidate. Hexahydroquinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s diverse functional groups allow it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, with its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism in Aryl and Thiophene Substituents

Compound A : 2-Amino-1-(3-chloro-2-methylphenyl)-4-(5-ethyl-2-thienyl)-5-oxo-hexahydroquinoline-3-carbonitrile (RN: 441783-61-5)
  • Key Differences :
    • Phenyl group : 3-Chloro-2-methylphenyl (vs. 3-chloro-4-methyl in the target).
    • Thiophene : 5-Ethylthiophen-2-yl (vs. 2-(ethylthio)thiophen-3-yl).
  • The ethyl group on thiophene (position 5 vs. ethylthio at position 2) introduces distinct electronic effects; the ethylthio group in the target compound enhances lipophilicity and may participate in sulfur-mediated interactions (e.g., with cysteine residues in enzymes) .
Compound B : 2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-hexahydroquinoline-3-carbonitrile (RN: 311315-58-9)
  • Thiophene: Simple thiophen-3-yl (lacking ethylthio).
  • Simpler thiophene substitution may decrease metabolic stability compared to the ethylthio group in the target compound .

Variations in Halogenation and Electronic Effects

Compound C : 2-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-hexahydroquinoline-3-carbonitrile (RN: 350699-84-2)
  • Key Differences :
    • Phenyl groups : Dichlorinated (2,4- and 3,4-positions).
  • Implications: Increased halogenation enhances lipophilicity and may improve membrane permeability but could also raise toxicity risks. Electron-withdrawing chlorine atoms may stabilize the quinoline ring, affecting redox properties and binding to electron-rich targets .

Core Structure Modifications: Chromene vs. Hexahydroquinoline

Compound D : 2-Amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • Key Differences: Core structure: Chromene (fused benzene-pyran) replaces hexahydroquinoline.
  • Implications: Chromene’s planar fused-ring system reduces conformational flexibility compared to the bicyclic quinoline core. Altered hydrogen-bonding patterns (e.g., chromene’s ether oxygen vs. quinoline’s amine) may influence solubility and target selectivity .

Substituent-Driven Solubility and Bioavailability

Compound E : 2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-hexahydroquinoline-3-carbonitrile (RN: 312275-76-6)
  • Key Differences: Substituent: 4-(Dimethylamino)phenyl (strong electron-donating group).
  • Implications: Dimethylamino group enhances solubility via polarity and basicity, contrasting with the lipophilic ethylthio group in the target compound. Potential for protonation at physiological pH could improve tissue penetration but may reduce blood-brain barrier permeability .

Biological Activity

The compound 2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (commonly referred to as compound 1) has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on available literature and studies.

Anticancer Activity

Research indicates that compound 1 exhibits significant anticancer properties. A study evaluating various thiophene derivatives, including compound 1, revealed promising results against liver (HepG2) and prostate (PC-3) cancer cell lines. The compound demonstrated an IC50 value indicating effective cytotoxicity:

CompoundCell LineIC50 (µM)
Compound 1HepG23.105
Compound 1PC-33.023

The mechanism of action involves the inhibition of key signaling pathways such as VEGFR-2 and AKT, leading to apoptosis in cancer cells. Flow cytometry analysis showed that treatment with compound 1 resulted in cell cycle arrest at the S phase for HepG2 cells and G1/S phase for PC-3 cells .

Antimicrobial Activity

In addition to its anticancer effects, compound 1 has been assessed for its antimicrobial properties. In vitro studies demonstrated that it possesses moderate antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for compound 1 were found to be comparable to other known antimicrobial agents:

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30

These findings suggest that compound 1 could serve as a potential lead in developing new antimicrobial agents .

Mechanistic Insights

The biological activity of compound 1 can be attributed to its structural features that facilitate interaction with biological targets:

  • Kinase Inhibition: The compound effectively inhibits kinases involved in cancer progression.
  • Apoptosis Induction: It promotes apoptosis through caspase activation, evidenced by increased levels of active caspase-3 following treatment.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of compound 1:

  • HepG2 Cell Line Study: In a controlled environment, HepG2 cells treated with compound 1 exhibited a significant increase in apoptosis markers compared to untreated controls.
    • Caspase Activation: A five-fold increase in caspase-3 levels was observed post-treatment.
  • Prostate Cancer Research: Compound 1 was tested alongside standard chemotherapeutics like doxorubicin, showing synergistic effects that enhance overall cytotoxicity against PC-3 cells .

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